molecular formula C17H14N2O2 B2526423 N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 477850-76-3

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2526423
CAS No.: 477850-76-3
M. Wt: 278.311
InChI Key: CRLWJEQXEVXIGU-UHFFFAOYSA-N
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Description

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) highlights the degradation of acetaminophen (ACT), where N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide might be implicated in the generation of various by-products. These processes lead to the degradation of recalcitrant compounds in water, offering insights into the pathways, kinetics, and mechanisms involved. The study emphasizes the environmental significance of treating pharmaceutical contaminants and the potential use of AOPs in mitigating pollution impacts (Qutob et al., 2022).

Therapeutic Applications

Isoquinoline derivatives, including structures related to this compound, have been explored for their therapeutic potentials. A review of patents from 2010 to 2015 showcases the diverse therapeutic activities of tetrahydroisoquinoline derivatives, including anticancer and Parkinsonism-preventing properties. These compounds represent a promising direction for drug discovery and development, demonstrating the versatility of isoquinoline scaffolds in medicinal chemistry (Singh & Shah, 2017).

Antimicrobial and Antitumor Activities

The pharmacological review of naturally occurring plant isoquinoline N-oxide alkaloids, which share a structural motif with this compound, reveals significant antimicrobial, antibacterial, and antitumor activities. This underscores the potential of isoquinoline derivatives in developing new therapeutic agents with broad biological activities (Dembitsky et al., 2015).

Environmental and Antioxidant Applications

Synthetic phenolic antioxidants' research, including compounds structurally related to this compound, provides insights into their widespread use in preventing oxidative reactions in various products. The environmental occurrence, human exposure, and potential toxicity of these compounds highlight the importance of developing novel antioxidants with reduced environmental impacts and improved safety profiles (Liu & Mabury, 2020).

Neuroprotection and Mitochondrial Function

Isoquinoline derivatives, such as this compound, have been investigated for their impact on mitochondria and neurodegeneration. Studies on complex I inhibitors like MPP(+) analogs indicate that similar compounds could induce neurodegenerative changes resembling Parkinson's disease, suggesting potential research avenues for neuroprotection and the treatment of neurodegenerative disorders (Kotake & Ohta, 2003).

Biochemical Analysis

Biochemical Properties

N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase, tissue-specific human intestinal alkaline phosphatase, human placental alkaline phosphatase, and human germ cell alkaline phosphatase

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to interact with human recombinant alkaline phosphatase, leading to changes in cellular phosphate levels and subsequent alterations in cell signaling and metabolic pathways . These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound forms complexes with metal ions, leading to the inhibition of enzyme activity . Additionally, this compound has been shown to interact with hydrogen bonds and π interactions, further stabilizing its binding to target biomolecules . These interactions contribute to the compound’s ability to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound and its metal complexes have been found to be stable at room temperature and soluble in solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Long-term studies have shown that this compound can maintain its biochemical activity and continue to influence cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits dose-dependent inhibition of alkaline phosphatase activity, with higher doses leading to more significant enzyme inhibition . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate phosphate metabolism. This compound has been shown to inhibit alkaline phosphatase activity, leading to changes in phosphate levels and subsequent effects on metabolic flux and metabolite levels . These interactions suggest that this compound may play a role in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound has been observed to form complexes with metal ions, which may facilitate its transport and distribution within biological systems . Additionally, this compound’s solubility in DMF and DMSO suggests that it can be effectively delivered to target tissues and cells in laboratory settings .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound has been shown to localize to specific cellular compartments, where it exerts its biochemical effects . The presence of hydrogen bonds and π interactions further stabilizes its localization and activity within subcellular compartments . These findings highlight the importance of understanding the subcellular distribution of this compound for its potential therapeutic applications.

Properties

IUPAC Name

N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-18-16(20)15-11-19(12-7-3-2-4-8-12)17(21)14-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLWJEQXEVXIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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